Bis(2,3-dibromopropyl) methylphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dibromopropyl) methylphosphate is an organophosphorus compound known for its flame-retardant properties. It is a derivative of tris(2,3-dibromopropyl) phosphate, which has been widely used in various industrial applications, particularly in the production of flame-retardant materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dibromopropyl) methylphosphate typically involves the phosphorylation of 2,3-dibromopropanol with phosphorus oxychloride or phosphorus trichloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete phosphorylation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dibromopropyl) methylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various halogenated organophosphorus compounds .
Scientific Research Applications
Bis(2,3-dibromopropyl) methylphosphate has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical applications, such as in the development of flame-retardant medical devices.
Industry: Widely used in the production of flame-retardant textiles, plastics, and other materials
Mechanism of Action
The mechanism by which bis(2,3-dibromopropyl) methylphosphate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by capturing free radicals, thereby inhibiting the propagation of flames. The compound also forms a protective char layer on the material’s surface, further preventing the spread of fire .
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another widely used flame retardant with similar properties.
Bis(2,3-dibromopropyl) phosphate: A closely related compound with similar chemical structure and applications
Uniqueness
Bis(2,3-dibromopropyl) methylphosphate is unique due to its specific molecular structure, which provides distinct flame-retardant properties. Its ability to form a protective char layer and release bromine radicals makes it particularly effective in preventing the spread of fire compared to other similar compounds .
Properties
CAS No. |
82682-92-6 |
---|---|
Molecular Formula |
C7H13Br4O4P |
Molecular Weight |
511.77 g/mol |
IUPAC Name |
bis(2,3-dibromopropyl) methyl phosphate |
InChI |
InChI=1S/C7H13Br4O4P/c1-13-16(12,14-4-6(10)2-8)15-5-7(11)3-9/h6-7H,2-5H2,1H3 |
InChI Key |
MZYXPXYVPOIVAY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.